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molecular formula C12H28OSi B8299872 Di-tert-butyl(1-hydroxy-1-methylethyl)methylsilane

Di-tert-butyl(1-hydroxy-1-methylethyl)methylsilane

Cat. No. B8299872
M. Wt: 216.43 g/mol
InChI Key: MITYDVSVLRIKFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08182781B2

Procedure details

Di-tert-butyldifluorosilane was prepared according to the procedure of B. Rempfer et al., J. Am. Chem. Soc. 1986, 108, 3893-3897. Following the general procedure of Example 7, di-tert-butyl(1-hydroxy-1-methylethyl)methylsilane was prepared from di-tert-butyldifluorosilane (11.8 g, 65.4 mmol), ethoxyvinyl lithium (prepared from ethyl vinyl ether (4.68 g, 64.9 mmol) and tert-butyl lithium (1.6 M in pentane, 40.6 ml, 65.0 mmol)) in THF (100 ml)) and methyl lithium (1.6 M in Et2O, 280 ml, 448 mmol). The crude product was distilled twice to furnish at 57° C./1.7 mbar 2.10 g (14%) of di-tert-butyl(1-ethoxyvinyl)methylsilane, of which 2.00 g (8.76 mmol) were hydrolysed with acetone/1 N HCl (2:1, 10 ml). Purification by silica-gel chromatography (silica-gel 35-70 μm, hexane/EtOAc, 9:1) followed by bulb-to-bulb distillation (120° C., 80 mbar) afforded 0.93 g (53%) of acetyl(di-tert-butyl)methylsilane (m.p. 35° C.), of which 0.90 g (4.49 mmol) was reacted with methyl lithium (1.6 M in Et2O, 60.0 ml, 96.0 mmol) according to Example 1 to furnish after purification by repeated silica-gel flash chromatography (silica-gel 15-40 μm, hexane/EtOAc, 9:1) 204 mg (21%) of the odoriferous title compound (m.p. 122-123° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step Two
Quantity
40.6 mL
Type
reactant
Reaction Step Two
Quantity
280 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([Si:5]([C:11]([CH3:14])([CH3:13])[CH3:12])([C:7](O)([CH3:9])C)C)([CH3:4])([CH3:3])[CH3:2].[C:15]([Si:19]([C:22]([CH3:25])([CH3:24])[CH3:23])([F:21])[F:20])([CH3:18])([CH3:17])[CH3:16].[CH2:26]([O:28]C=C[Li])[CH3:27].C[Li]>C1COCC1>[C:22]([Si:19]([C:15]([CH3:18])([CH3:17])[CH3:16])([F:21])[F:20])([CH3:25])([CH3:24])[CH3:23].[C:11]([SiH:5]([C:1]([CH3:2])([CH3:3])[CH3:4])[CH2:7][C:9]([O:28][CH2:26][CH3:27])=[CH2:15])([CH3:12])([CH3:13])[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Si](C)(C(C)(C)O)C(C)(C)C
Step Two
Name
Quantity
11.8 g
Type
reactant
Smiles
C(C)(C)(C)[Si](F)(F)C(C)(C)C
Name
Quantity
40.6 mL
Type
reactant
Smiles
C(C)OC=C[Li]
Name
Quantity
280 mL
Type
reactant
Smiles
C[Li]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The crude product was distilled twice

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)[Si](F)(F)C(C)(C)C
Name
Type
product
Smiles
C(C)(C)(C)[SiH](CC(=C)OCC)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 14%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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